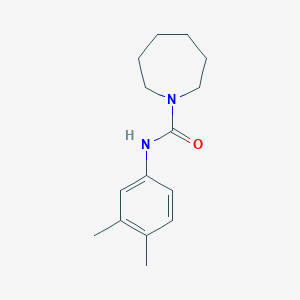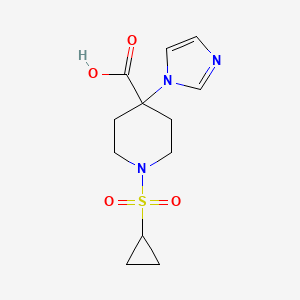
N-(3,4-dimethylphenyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anti-cancer agent. Its unique mechanism of action and ability to selectively target tumor cells has made it a promising candidate for further research.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-1-azepanecarboxamide works by activating the immune system to selectively target tumor cells. It does this by binding to a protein called STING, which is found in immune cells. This binding triggers a signaling pathway that leads to the production of cytokines, which are molecules that help the immune system fight off infections and cancer cells. The cytokines produced by N-(3,4-dimethylphenyl)-1-azepanecarboxamide specifically target tumor cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for immune system function. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to increase the permeability of blood vessels in tumors, allowing immune cells to more easily enter and attack the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethylphenyl)-1-azepanecarboxamide for lab experiments is its ability to selectively target tumor cells, making it a useful tool for studying cancer biology. However, N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood. Additionally, N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-1-azepanecarboxamide. One area of interest is the development of new synthetic methods for producing N-(3,4-dimethylphenyl)-1-azepanecarboxamide, which could make it more readily available for research. Another area of interest is the investigation of N-(3,4-dimethylphenyl)-1-azepanecarboxamide's mechanism of action, which could help to identify new targets for anti-cancer therapies. Finally, there is also potential for the development of new formulations of N-(3,4-dimethylphenyl)-1-azepanecarboxamide that could improve its efficacy and reduce its side effects.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then treated with phosgene to form the final product, N-(3,4-dimethylphenyl)-1-azepanecarboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to selectively target tumor cells by inducing apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to inhibit the growth of tumors in animal models, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-14(11-13(12)2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQDFIOBDCKPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5495192.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)
![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
